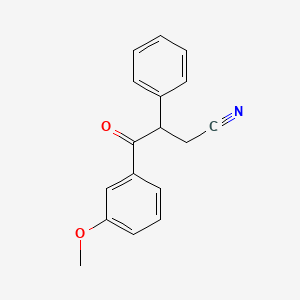
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- Oxidative Cyclization : A method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been developed. This process involves nucleophilic intramolecular cyclization and oxidation, enhancing yields and expanding reaction scope (Aksenov et al., 2022).
Catalysis and Material Science
- Catalytic Activity in Oxidations : New iron(II) and cobalt(II) phthalocyanine complexes were synthesized and shown to catalyze the oxidation of cyclohexene effectively. These catalysts demonstrate selectivity towards 2-cyclohexene-1-ol, with minimal catalyst destruction and high conversion rates, using various oxidants such as TBHP, m-CPBA, aerobic oxygen, and H2O2 (Saka et al., 2013).
Chemical Structure and Properties
- X-ray Powder Diffraction : Data for compounds related to 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in apixaban synthesis, highlights the utility of X-ray diffraction in determining the structure of complex organic molecules (Wang et al., 2017).
Environmental and Corrosion Science
- Corrosion Inhibition : Studies on compounds with structural similarities to 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have shown promising results as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating the potential for application in protecting metals against corrosion (Bouklah et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
Direcciones Futuras
This involves discussing potential future research directions. For a biologically active compound, this could include in vivo studies or clinical trials. For a material, this could include studying its potential applications.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-4-oxo-3-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-9-5-8-14(12-15)17(19)16(10-11-18)13-6-3-2-4-7-13/h2-9,12,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXMGBYVCZQHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

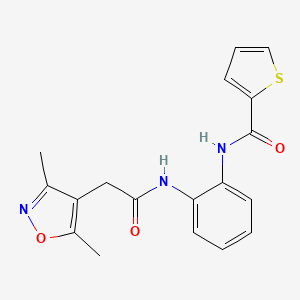
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2807729.png)
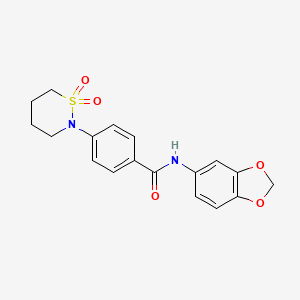
![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)
![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
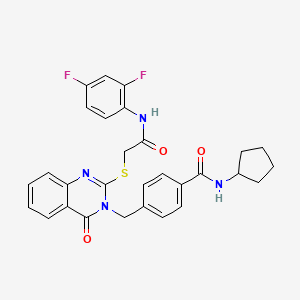
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)
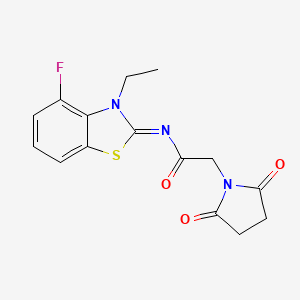
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)